4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1004643-40-6
VCID: VC4390199
InChI: InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
SMILES: CCN1C(=C(C=N1)N)C(=O)N(C)C
Molecular Formula: C8H14N4O
Molecular Weight: 182.227

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1004643-40-6

Cat. No.: VC4390199

Molecular Formula: C8H14N4O

Molecular Weight: 182.227

* For research use only. Not for human or veterinary use.

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide - 1004643-40-6

Specification

CAS No. 1004643-40-6
Molecular Formula C8H14N4O
Molecular Weight 182.227
IUPAC Name 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Standard InChI Key MIFLWFMWDUUYGL-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)N)C(=O)N(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s pyrazole ring (1H-pyrazole) contains two adjacent nitrogen atoms at positions 1 and 2. Key substituents include:

  • Ethyl group at position 1, enhancing lipophilicity and steric bulk.

  • Amino group (-NH2_2) at position 4, enabling hydrogen bonding and participation in electrophilic reactions.

  • N,N-Dimethyl carboxamide (-CON(CH3_3)2_2) at position 5, contributing to solubility and interactions with biological targets .

The IUPAC name, 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide, reflects this substitution pattern. The SMILES notation CCN1C(=C(C=N1)N)C(=O)N(C)C and InChIKey MIFLWFMWDUUYGL-UHFFFAOYSA-N provide precise representations of its connectivity .

Comparative Molecular Properties

Table 1 contrasts this compound with structurally related pyrazole derivatives:

Property4-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Molecular FormulaC8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}C7H13ClN4O\text{C}_7\text{H}_{13}\text{ClN}_4\text{O}
Molecular Weight (g/mol)182.227204.66
Key Substituents1-Ethyl, 4-amino, 5-(N,N-dimethyl carboxamide)1-Methyl, 4-amino, 5-(N-ethyl carboxamide), hydrochloride salt
SolubilityNot fully characterizedEnhanced water solubility due to hydrochloride salt form

Synthetic Pathways and Industrial Production

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-ketoamides or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine-carboxamide interaction: Ethyl hydrazine reacts with a β-ketoamide precursor under reflux in polar aprotic solvents (e.g., dimethylformamide) to form the pyrazole ring.

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes, improving yield (reported up to 85% under optimized conditions) .

Industrial-Scale Optimization

Continuous flow reactors are employed to enhance efficiency, with parameters optimized as follows:

  • Temperature: 80–120°C to balance reaction rate and byproduct formation.

  • Pressure: 1–3 atm to maintain solvent integrity.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) accelerate ring closure.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

While exact solubility data remain limited, the LogP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The N,N-dimethyl carboxamide moiety enhances aqueous solubility compared to non-polar pyrazole analogs.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 3350 cm1^{-1} (N-H stretch of amino group).

  • NMR:

    • 1H^1\text{H}: δ 1.2 ppm (triplet, ethyl CH3_3), δ 2.9 ppm (singlet, N,N-dimethyl), δ 6.1 ppm (singlet, pyrazole C-H).

    • 13C^{13}\text{C}: δ 160 ppm (amide carbonyl), δ 145 ppm (pyrazole C-4) .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting the ethyl group with bulkier tert-butyl enhances target affinity but reduces solubility.

  • Prodrug design: Esterification of the carboxamide improves oral bioavailability .

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